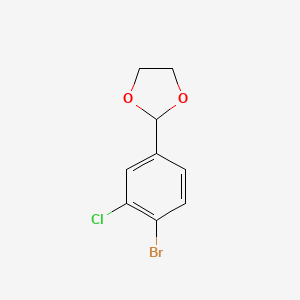

2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane” likely contains a dioxolane group, which is a type of acetal and is commonly used as a protecting group in organic synthesis . The “4-Bromo-3-chlorophenyl” part of the name suggests the presence of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with bromine and chlorine substituents .

Molecular Structure Analysis

The molecular structure would likely consist of a phenyl ring substituted with bromine and chlorine atoms, and a dioxolane group attached to the phenyl ring .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reaction conditions and the other reactants present. For example, the dioxolane group could potentially be hydrolyzed under acidic or basic conditions to yield the corresponding diol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as melting point, boiling point, solubility, and stability could be predicted based on the properties of similar known compounds .Applications De Recherche Scientifique

Synthesis of Fungicide Intermediates

One significant application involves the synthesis of important intermediates for fungicides. For example, derivatives of 2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane have been utilized in the synthesis of difenoconazole, a potent fungicide. The process features facile reaction conditions, high yields, and the use of cost-effective reagents (Xie Wei-sheng, 2007).

Lithiation and Functionalization in Organic Synthesis

Another application is in organic synthesis, where lithiation techniques have been applied to 2-(chloroaryl)-2-methyl-1,3-dioxolanes for the synthesis of ortho-functionalized acetophenone derivatives. This demonstrates the compound's utility in creating complex organic molecules through strategic functional group manipulation (G. Lukács, M. Porcs-Makkay, G. Simig, 2003).

Copolymer Synthesis and Characterization

In the realm of materials science, copolymers of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane with other vinyl monomers have been synthesized, investigated for their structure, and analyzed for their intrinsic viscosity and conformational transitions. These studies contribute to understanding the physical properties of new polymeric materials (S. Morariu, M. Bercea, 2004).

Crystal Structure Analysis

Crystallographic studies have been conducted on compounds containing the this compound moiety, revealing insights into molecular conformations and intermolecular interactions. Such studies are crucial for understanding the physicochemical properties of these compounds and their potential applications in drug design (M. Nizammohideen, M. Damodiran, A. Subbiahpandi, P. Perumal, 2009).

Anticancer Drug Intermediates

The compound has also been identified as an important intermediate in the preparation of platinum-based anticancer drugs. This underscores its value in the pharmaceutical industry for developing treatments for cancer (De-cai Wang, Jingyi Bai, W. Xu, Tao Gai, Hua-quan Liu, 2009).

Orientations Futures

Propriétés

IUPAC Name |

2-(4-bromo-3-chlorophenyl)-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRIAFMSTIFISP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356040.png)

![1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356062.png)

![1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356065.png)

![1-{3-[(3-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356072.png)

![[(3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methyl]amine hydrochloride](/img/structure/B6356078.png)

![(2S,4S)-1-[(t-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6356085.png)